Product packaging for (E)-Cinnamamide(Cat. No.:CAS No. 621-79-4)

(E)-Cinnamamide

Cat. No.: B1669050
CAS No.: 621-79-4
M. Wt: 147.17 g/mol
InChI Key: APEJMQOBVMLION-VOTSOKGWSA-N
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Description

Cinnamamide (CAS 621-79-4), with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol, is a simple phenylpropanoid and the amide form of trans-cinnamic acid . This compound serves as a versatile scaffold in medicinal chemistry research due to its diverse spectrum of potential bioactivities. Studies have highlighted its signifcant research value in several areas. Synthetic cinnamamide derivatives have demonstrated promising antimicrobial activity. Molecular docking studies suggest these derivatives exhibit strong binding energies and can interact with target proteins like PBP2a in MRSA, indicating a potential mechanism for antibacterial development . Further research into derivatives has shown potent antifungal and antibacterial effects, with some compounds acting through mechanisms that involve interaction with the fungal cell membrane ergosterol and the cell wall . Beyond antimicrobial applications, cinnamamide derivatives are investigated for other therapeutic properties. They have shown potent α-glucosidase inhibitory activity, suggesting potential for managing diabetes . Furthermore, recent in vivo studies on a specific cinnamamide derivative have revealed a novel anti-inflammatory mechanism for ameliorating myocardial ischemia-reperfusion injury by inhibiting the NLRP3 inflammasome pathway . The cinnamamide nucleus is also a key building block in organic synthesis, used in the construction of more complex heterocyclic structures . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1669050 (E)-Cinnamamide CAS No. 621-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enamide
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InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+
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InChI Key

APEJMQOBVMLION-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID4060739, DTXSID901035045
Record name 2-Propenamide, 3-phenyl-
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Record name (2E)-3-Phenylprop-2-enamide
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Molecular Weight

147.17 g/mol
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CAS No.

22031-64-7, 621-79-4
Record name trans-Cinnamamide
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Synthetic Methodologies and Chemical Transformations of Cinnamamide

Structural Characterization Techniques in Cinnamamide Synthesis

The confirmation of the chemical structure and purity of synthesized cinnamamide and its derivatives is a crucial phase in chemical research. A variety of spectroscopic and diffraction techniques are regularly employed for this purpose lkdkbanmerucollege.ac.inresearchgate.netontosight.aimdpi.comontosight.aiontosight.aiashdin.com.

Spectroscopic Methods (e.g., NMR, FTIR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques furnish valuable data concerning the functional groups, atomic connectivity, and molecular weight of cinnamamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are essential tools for elucidating the structure of cinnamamide derivatives. 1H NMR provides detailed information about the types of protons present and their chemical environments, including their chemical shifts, splitting patterns due to neighboring protons, and integration of signal areas, which aids in assigning specific protons to different parts of the molecule lkdkbanmerucollege.ac.inashdin.commdpi.comlongdom.orgmdpi.comhilarispublisher.comresearchgate.net. 13C NMR offers insights into the carbon framework, with distinct signals for different types of carbon atoms ashdin.comlongdom.orgmdpi.comhilarispublisher.com. Characteristic signals for cinnamamide typically include those corresponding to the protons of the aromatic ring, the vinylic protons of the α,β-unsaturated system, and the protons attached to the amide nitrogen ashdin.comlongdom.orgmdpi.comhilarispublisher.comresearchgate.net.

Example Data: For N-phenyl cinnamamide, the 1H NMR spectrum in DMSO-d6 displays signals at δ 6.54 (doublet, J=16 Hz, H-3), 6.86 (doublet, J=12 Hz, H-2), a multiplet between 7.06 and 7.73 ppm (10H, aromatic protons), and a singlet at 10.23 ppm (1H, NH) longdom.org. The 13C NMR spectrum in DMSO-d6 includes signals at 167.5 (carbonyl carbon), and various signals between 119.2 and 143.9 ppm corresponding to the phenyl and alkene carbons longdom.org.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the characteristic functional groups present in cinnamamide by analyzing the absorption of infrared radiation. Key absorption bands include those corresponding to the N-H stretching vibration of the amide group (typically in the range of 3200-3450 cm-1), the C=O stretching vibration of the amide carbonyl (usually between 1630-1680 cm-1), and the C=C stretching vibration of the alkene (around 1580-1620 cm-1) researchgate.netashdin.comacs.orglongdom.orghilarispublisher.commdpi.com.

Example Data: N-phenyl cinnamamide exhibits FTIR bands at 3270 cm-1 (NH) and 1661 cm-1 (C=O) longdom.org. N-benzyl cinnamamide shows a characteristic NH stretching absorption at 3449 cm-1 and a C=O absorption band mdpi.com.

UV-Vis Spectroscopy: UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within the cinnamamide molecule, particularly those associated with the conjugated system formed by the phenyl ring and the α,β-unsaturated amide moiety researchgate.netcaymanchem.comacs.orgmdpi.commdpi.comfaccts.de. This typically results in characteristic absorption bands in the ultraviolet region of the spectrum.

Example Data: Cinnamamide itself shows UV/Vis absorption maxima (λmax) at 211, 216, 222, and 273 nm caymanchem.comcaymanchem.com. N-benzyl cinnamamide exhibits a strong UV absorption at 274 nm mdpi.com.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its identity researchgate.netontosight.aiashdin.commdpi.comontosight.aiashdin.comlongdom.orghilarispublisher.comrsc.orgmassbank.eunist.govnih.gov. Common ionization techniques include Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the compound acs.orgmdpi.commdpi.com.

Example Data: The mass spectrum of N-phenyl cinnamamide shows a molecular ion peak at m/z 215 [M+] longdom.org. For a bis-cinnamamide derivative with the molecular formula C30H40N2O2, HR-MS (ESI-qTOF) analysis yielded a calculated mass of 460.3090 and observed peaks at 461.3675 [M + H]+, 483.3516 [M + Na]+, and 499.3270 [M + K]+ mdpi.com.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides a definitive determination of the three-dimensional structure of crystalline cinnamamide derivatives mdpi.compsu.edunih.govrsc.orgunt.edu. This includes the precise arrangement of atoms within the crystal lattice, as well as accurate bond lengths and angles mdpi.com. X-ray crystallography is invaluable for confirming the solid-state structure and can reveal details about intermolecular interactions, such as hydrogen bonding, which play a significant role in how molecules pack together in the crystal nih.gov. X-ray diffraction analysis can also be used to investigate the symmetry of cinnamamide crystals and how this symmetry might be altered by the incorporation of other molecules or additives psu.edursc.orgunt.edu.

Example Data: N-(3-nitrophenyl)cinnamamide is known to crystallize in the monoclinic space group P21/n mdpi.com. Studies involving mixed crystals of cinnamamide and thienylacrylamide have demonstrated a reduction in symmetry from the monoclinic centrosymmetric space group P21/c to the triclinic space group P1 in specific regions of the crystal psu.edursc.orgunt.edu. Crystal structure analysis of various N-substituted cinnamamide derivatives has shown crystallization in space groups such as Pbca and P21/c, with the structures being stabilized by intermolecular hydrogen bonding networks nih.gov.

Pharmacological and Biological Activities of Cinnamamide and Its Derivatives

Anticancer Activity

Cinnamamide (B152044) and its derivatives have demonstrated potential as anticancer agents, showing activity against various cancer cell lines and exhibiting antitumor effects in in vivo models nih.govresearchgate.net.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., P388, MCF-7, K562, U-373MG, HT-29, HeLa, SKOV-3)

Studies have evaluated the cytotoxic effects of cinnamamide and its derivatives against a broad spectrum of cancer cell lines. Cinnamamide itself has shown low cytotoxicity, with IC50 values ranging from 1.29 to 1.94 mM in human oral epidermoid carcinoma KB cells, human hepatoma BEL-7402 cells, and human fibrosarcoma HT-1080 cells nih.gov. A higher IC50 of 4.33 mM was observed for human fetal lung 2BS cells nih.gov.

Cinnamamide derivatives have shown more potent cytotoxic effects against various cancer cell lines. For instance, a series of cinnamamide-chalcone derivatives were tested against MCF-7 (breast cancer), K562 (chronic myeloid leukemia), U-373MG (glioma), and HT-29 (colorectal cancer) cell lines researchgate.netresearchgate.netresearchgate.net. Some of these derivatives exhibited significant antiproliferative activity researchgate.netresearchgate.net. Specifically, compounds 2g, 2h, 2k, and 2l showed good activity against the MCF-7 cell line researchgate.netresearchgate.net.

Another study investigated N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives against human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines mdpi.com. While the cytotoxic effects were generally moderate, some compounds, namely 16c, 16d, 17a, and 17d, demonstrated better activity with IC50 values below 10 µg/mL mdpi.com. Compound 16f was the least active against these cancer cells mdpi.com.

Hydroxycinnamamide derivatives synthesized from p-coumaric and caffeic acid were evaluated against murine leukemia P388 cells japsonline.com. Compounds 6a, 6b, and 7b showed remarkable anticancer activity with IC50 values ≤ 50 μg/ml japsonline.com. Compound 6b exhibited particularly potent activity with an IC50 of 1.48 µg/ml japsonline.com.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) effectively inhibited the proliferation of a broad spectrum of cancer cell lines in vitro, with IC50 values typically ranging from 0.3 to less than 10 μM oncotarget.com. The substituents on the phenyl ring of the cinnamamide core of CiQ did not significantly alter cytotoxicity against the tested cancer cell lines oncotarget.com. The IC50 values of the CiQ derivatives were at least 10-fold lower than that of chloroquine (B1663885) (CQ), indicating greater cytotoxicity of the derivatives oncotarget.com.

Here is a summary of some in vitro cytotoxicity data:

Compound TypeCell LineIC50 ValueReference
CinnamamideKB1.29 - 1.94 mM nih.gov
CinnamamideBEL-74021.29 - 1.94 mM nih.gov
CinnamamideHT-10801.29 - 1.94 mM nih.gov
Cinnamamide2BS4.33 mM nih.gov
Cinnamamide-chalcone derivativesMCF-7Varied, some < 10 µM researchgate.netresearchgate.netresearchgate.net
Cinnamamide-chalcone derivativesK562Varied researchgate.netresearchgate.netresearchgate.net
Cinnamamide-chalcone derivativesU-373MGVaried researchgate.netresearchgate.netresearchgate.net
Cinnamamide-chalcone derivativesHT-29Varied researchgate.netresearchgate.netresearchgate.net
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivativesHeLaVaried, some < 10 µg/mL mdpi.com
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivativesSKOV-3Varied, some < 10 µg/mL mdpi.com
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivativesMCF-7Varied, some < 10 µg/mL mdpi.com
Hydroxycinnamamide (Compound 6a)P38819.35 µg/ml japsonline.com
Hydroxycinnamamide (Compound 6b)P3881.48 µg/ml japsonline.com
Hydroxycinnamamide (Compound 7a)P38853.46 µg/ml japsonline.com
Hydroxycinnamamide (Compound 7b)P38811.35 µg/ml japsonline.com
6-cinnamamido-quinoline-4-carboxamide derivativesVarious0.3 - < 10 μM oncotarget.com

In Vivo Antitumor Effects (e.g., Xenograft Mouse Models)

Cinnamamide has demonstrated moderate antitumor effects in mice nih.gov. Administration of cinnamamide at doses ranging from 50-150 mg/kg (intraperitoneal or oral) showed inhibitory effects on the growth of transplanted tumors nih.gov. Specifically, at 150 mg/kg, cinnamamide inhibited the growth of hepatoma 22 by 48.8% (i.p.) or 40.5% (p.o.) nih.gov. At a dose of 100 mg/kg, it inhibited the growth of colon 26 carcinoma by 39.0% and Lewis lung carcinoma by 53.9% nih.gov. In the Lewis lung carcinoma model, cinnamamide (100 mg/kg i.p.) also reduced lung metastasis by 59.1% nih.gov.

Xenograft mouse models are commonly used to evaluate the in vivo antitumor effects of potential anticancer agents mdpi.com. These models involve implanting human tumor cells or tissue into immunocompromised mice mdpi.com. Studies using such models have shown that some cinnamamide derivatives can exhibit antitumor activity in vivo researchgate.net. For example, a cyclic hydroxamic-acid-containing peptide derivative with a cinnamamide-like structure showed significant antitumor effects in nude mice bearing various human cancer xenografts, including breast, lung, stomach, and melanoma researchgate.net.

Molecular Targets and Mechanisms of Action

The anticancer activity of cinnamamide and its derivatives is attributed to their interaction with various molecular targets and subsequent modulation of cellular pathways ontosight.ai.

Some cinnamamide derivatives have been shown to inhibit the activity of α-glucosidase mdpi.comukm.edu.myresearchgate.net. α-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition can be relevant in conditions like diabetes. However, some studies suggest a potential link between α-glucosidase inhibition and cancer, although the exact mechanisms in the context of cinnamamide's anticancer activity require further elucidation mdpi.comresearchgate.netglobalauthorid.com. Studies have evaluated the α-glucosidase inhibitory effects of various cinnamamide derivatives, noting that the substitution pattern on the cinnamamide structure can influence their inhibitory activity ukm.edu.myresearchgate.net.

P-glycoprotein (P-gp), also known as MDR1, is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer by transporting various chemotherapeutic agents out of cancer cells ikm.org.myresearchgate.netmdpi.comscirp.org. Some studies suggest that cinnamamide derivatives can interact with P-glycoprotein ikm.org.my. This interaction could potentially influence the intracellular concentration of other drugs that are substrates for P-gp, potentially impacting the effectiveness of combination therapies ikm.org.myscirp.orgnih.gov. Molecular docking studies have been used to analyze the interaction mechanisms between cinnamamide derivatives and P-glycoprotein ikm.org.my.

Cyclin-dependent kinase 2 (CDK2) is a key enzyme involved in regulating the cell cycle, and its overexpression is linked to uncontrolled cell proliferation in cancer researchgate.netresearchgate.netacs.org. Inhibition of CDK2 is a recognized strategy for cancer treatment researchgate.netacs.orgjst.go.jp. Some cinnamamide-chalcone derivatives have been identified as potent inhibitors of CDK2 researchgate.netresearchgate.netresearchgate.net. Studies have shown that these compounds can inhibit CDK2 activity in vitro, with some derivatives exhibiting IC50 values below 10 µM researchgate.netresearchgate.net. Molecular docking studies have provided insights into the binding interactions between these cinnamamide derivatives and CDK2, highlighting key amino acid residues involved in the interaction researchgate.netresearchgate.net. These derivatives have also shown selectivity for CDK2 over other kinases like EGFR researchgate.netresearchgate.net.

Here is a table summarizing some molecular targets and mechanisms:

MechanismDescriptionRelevance to CancerReference
Inhibition of α-GlucosidaseModulation of carbohydrate metabolism enzyme activity.Potential indirect link to cancer pathways, requires further study in this context. mdpi.comukm.edu.myresearchgate.net
Interaction with P-glycoproteinAffecting the efflux of drugs from cancer cells, potentially influencing multidrug resistance.Can impact the efficacy of chemotherapy by altering intracellular drug concentrations. ikm.org.myresearchgate.netmdpi.comscirp.org
CDK2 InhibitionBlocking the activity of a key cell cycle regulatory enzyme.Disrupts uncontrolled cancer cell proliferation. researchgate.netresearchgate.netacs.org
EGFR Kinase Inhibition

Cinnamamide and its derivatives have been explored for their potential to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer treatment nih.govacs.orgresearchgate.net. EGFR tyrosine kinase inhibitors (TKIs) are a significant approach to inhibiting EGFR-mediated signaling nih.gov. Studies have designed and synthesized EGFR inhibitors by incorporating the cinnamamide structure into other scaffolds, such as quinazoline (B50416) nih.govresearchgate.net.

Research has shown that certain cinnamamide-quinazoline derivatives exhibit potent inhibitory effects on EGFR, including the T790M mutant, which is a common factor in acquired resistance to some EGFR TKIs nih.govresearchgate.net. For instance, one study identified a compound, 7g, that demonstrated excellent inhibitory activity against EGFRT790M, proving 11 times more effective than gefitinib (B1684475) nih.gov. This derivative also showed selectivity towards the EGFRT790M mutant over wild-type EGFR nih.gov. Another study on p-fluorocinnamamide derivatives identified compound 6, an imidazolone (B8795221) derivative, that displayed EGFR inhibitory activity comparable to palatinib nih.govacs.org. The observed IC50 value for compound 6 on EGFR was 0.13 μM acs.org.

Structure-activity relationship (SAR) studies suggest that substitutions on the cinnamic phenyl ring, such as methoxy (B1213986) and acetoxy groups, can enhance EGFR inhibitory activity nih.gov. Additionally, the presence of halogenated aromatic rings in cinnamic amides has been reported to potentiate EGFR kinase inhibition researchgate.net.

APE/Ref-1 Inhibition

Bis-cinnamamide derivatives have been investigated as inhibitors of APE/Ref-1 (apurinic/apyrimidinic endonuclease 1/redox factor-1), an enzyme involved in DNA repair and redox signaling, which is a target in cancer therapy mdpi.com. Inhibition of the redox function of APE/Ref-1 has been shown to induce cell cycle arrest and sensitize cancer cells to chemotherapy mdpi.com.

Studies have synthesized bis-cinnamamide derivatives and evaluated their anti-melanoma activities through MTT assays mdpi.com. Some of these compounds have shown potent in vitro anti-melanoma activity, with IC50 values in the nanomolar range, demonstrating greater potency than some commercially available APE/Ref-1 redox inhibitors mdpi.com. For example, compound 11 exhibited IC50 values of 0.088 µM and 0.07 µM in A375 and SK-Mel-28 melanoma cells, respectively, which were significantly lower than those of E3330 and E2009 mdpi.com.

Induction of Cell Cycle Arrest

Cinnamamide derivatives have been observed to induce cell cycle arrest in cancer cells, a mechanism contributing to their antiproliferative effects nih.govscielo.brscielo.br. Cell cycle arrest is a critical process in controlling cancer cell proliferation scielo.br.

Research on cinnamamide-quinazoline derivatives has indicated that compounds like 7g can induce apoptosis and arrest the cell cycle at the G2/M phase in a dose-dependent manner in cancer cells nih.gov. Similarly, studies on novel cinnamides and a bis cinnamate (B1238496) bearing 1,2,3-triazole functionalities evaluated against melanoma cells have shown that effective compounds can generate cell cycle arrest scielo.brscielo.br. One such compound, a bis cinnamate derivative (compound 6b), reduced melanoma cell viability and generated cell cycle arrest, leading to an accumulation of cells in the G0/G1 phase and fewer cells in the S-phase scielo.brscielo.br. Another study on p-fluorocinnamide derivatives reported that the imidazolone derivative 6 arrested the cellular cycle of HepG2 liver cancer cells at the G1 phase acs.org. These findings corroborate previous studies on the capacity of cinnamic acid derivatives to induce cell cycle arrest in cancer cells scielo.brscielo.br.

Antimicrobial and Antifungal Activity

Cinnamamide and its derivatives possess antimicrobial properties, demonstrating activity against various bacteria and fungi ontosight.aiashdin.commdpi.comhilarispublisher.comnih.govresearchgate.netscispace.comresearchgate.netnih.gov. These properties suggest their potential utility in the development of new antimicrobial agents ontosight.ai.

Antibacterial Efficacy

Cinnamamide derivatives have shown significant antibacterial efficacy against a range of bacterial strains ashdin.comacs.orgresearchgate.netscielo.brmdpi.comontosight.ai. Synthetic derivatives are often reported to be more effective in vitro than the parent cinnamic acid due to stronger biological activities mdpi.comresearchgate.net.

Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus, Enterococcus, E. coli, Vibrio harveyi)

Studies have evaluated the antibacterial activity of cinnamamide derivatives against both Gram-positive and Gram-negative bacteria acs.orgresearchgate.netscielo.brmdpi.comhilarispublisher.comresearchgate.netontosight.ai. Gram-positive bacteria are often reported to be more susceptible to antibacterial compounds compared to Gram-negative bacteria, which have a more complex cell wall structure cabidigitallibrary.org.

Research on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed significant activity against Staphylococcus and Enterococcus species, with minimum inhibitory concentration (MIC) values ranging from 1–4 µg/mL mdpi.comnih.gov. Some of these derivatives were particularly active against clinical strains of Staphylococcus and effectively inhibited biofilm formation mdpi.comnih.gov.

Other studies have reported the efficacy of cinnamamide derivatives against Escherichia coli and Staphylococcus aureus mdpi.comhilarispublisher.comresearchgate.net. For instance, methyl trans-cinnamate, a related compound, showed complete growth inhibition of S. aureus at 3.1 mM and E. coli at 6.2 mM mdpi.com. MIC values of some cinnamic acid esters and isobutyl cinnamate against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria ranged between 43 and 301 µM mdpi.comresearchgate.net. Morpholine-containing cinnamamide derivatives have also been screened against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli, with some compounds showing good activity hilarispublisher.com. N-benzyl cinnamamide has demonstrated significant antibacterial activity against Vibrio harveyi .

While some studies indicate that Gram-negative bacteria can be resistant to certain cinnamamide derivatives, others show potent activity against strains like E. coli and Pseudomonas aeruginosa researchgate.netmdpi.com. The antibacterial activity can be influenced by the specific substituents on the cinnamamide structure mdpi.comhilarispublisher.commdpi.com.

Mechanism of Action (e.g., Ergosterol (B1671047) Interaction, Cell Wall Interaction)

The mechanisms by which cinnamamide derivatives exert their antimicrobial effects are being investigated. One proposed mechanism involves the disruption of cell membranes and interaction with cell wall components .

For antifungal activity, some cinnamides and cinnamates have been shown to directly interact with ergosterol present in the fungal plasmatic membrane and with the cell wall nih.govresearchgate.net. Ergosterol is a crucial component of fungal cell membranes.

For antibacterial activity, the mechanism may involve direct interaction with bacterial cell walls . While specific detailed mechanisms for cinnamamide itself against bacteria like Staphylococcus, Enterococcus, E. coli, and Vibrio harveyi are still being elucidated, studies on related cinnamic acid derivatives suggest mechanisms such as plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species nih.gov. Molecular docking studies have also been used to predict the potential targets of cinnamamide derivatives in bacteria like S. aureus, suggesting interactions with enzymes like saFABH nih.govresearchgate.net.

Biofilm Inhibition

Here is a summary of biofilm inhibition data for selected cinnamamide derivatives against Staphylococcus strains:

CompoundStrainConcentrationBiofilm Inhibition (%)Source
16dMRSA2 × MICVaried (e.g., 82-84%) mdpi.commdpi.com
16dMRCNS2 × MIC>90% (most strains) mdpi.com
16eMRCNS2 × MIC>90% (most strains) mdpi.com
17cMRSA2 × MICVaried (e.g., 61-98%) mdpi.com
N-benzyl cinnamamideV. harveyi 1114100 µg/mL~45% nih.gov
N-benzyl cinnamamideV. harveyi BAA 1116100 µg/mL~27% nih.gov
Quorum Sensing Interference
Antibiotic Potentiation against MRSA

Cinnamamide derivatives have shown promise as antibiotic potentiators, particularly against resistant strains like MRSA. These compounds may not be highly bactericidal on their own but can enhance the effectiveness of existing antibiotics, thereby potentially reversing resistance mechanisms. nd.eduacs.orgresearchgate.net Research on the cinnamamide family of antibiotic potentiators has identified compounds that can significantly lower the minimum inhibitory concentrations (MICs) of antibiotics like oxacillin (B1211168) against different MRSA strains. nd.eduresearchgate.netnih.govrsc.org Some derivatives have been reported to lower the MIC for oxacillin by as much as 64- to 128-fold. nd.eduresearchgate.netnih.gov

Here is a summary of antibiotic potentiation data for selected cinnamamide derivatives against MRSA strains in combination with oxacillin:

CompoundMRSA StrainFixed ConcentrationOxacillin MIC (with compound)Fold Lowering of MICSource
6MRSA25220 µM2 µg/mL128-fold nih.gov
12MRSA25220 µM2 µg/mL128-fold nih.gov
16MRSA25220 µM2 µg/mL128-fold nih.gov
13MRSA25220 µM4 µg/mL64-fold nih.gov
14MRSA25220 µM4 µg/mL64-fold nih.gov
15MRSA25220 µM4 µg/mL64-fold nih.gov
17MRSA25220 µM4 µg/mL64-fold nih.gov

Antifungal Efficacy (e.g., against Candida albicans)

Cinnamamide derivatives have demonstrated antifungal efficacy against various fungal species, including Candida albicans. nih.govresearchgate.nethilarispublisher.commdpi.comhumanjournals.comtandfonline.com Studies have evaluated the minimum inhibitory concentrations (MICs) of different cinnamamide derivatives against C. albicans and other Candida strains. hilarispublisher.commdpi.comhumanjournals.comtandfonline.com For example, one study found that compound 4b, a cinnamamide derivative with a morpholine (B109124) moiety, exhibited potent antifungal activity against C. albicans with an MIC of 3.12 µg/mL. hilarispublisher.com Other studies on synthetic cinnamides and cinnamates have also reported antifungal profiles against C. albicans, with varying MIC values depending on the specific derivative. nih.govresearchgate.net

Here is a summary of antifungal activity data for selected cinnamamide derivatives against Candida albicans:

CompoundCandida albicans StrainMIC (µg/mL)Source
4bC. albicans3.12 hilarispublisher.com
Compound 3C. albicans ATCC-76485726.36 µM nih.gov
Compound 4C. albicans ATCC-76485672.83 µM nih.gov
Compound 6C. albicans ATCC-76485626.62 µM nih.gov
Compound 4iC. albicans6.25 hilarispublisher.com
Compound 4jC. albicans3.12 hilarispublisher.com

Anti-inflammatory Activity

Cinnamamide derivatives have demonstrated anti-inflammatory properties in various in vitro and in vivo models. ontosight.aiontosight.aiashdin.comashdin.comresearchgate.netjapsonline.comresearchgate.netmdpi.commdpi.comnih.gov The cinnamamide scaffold is considered a useful template for designing molecules with potential anti-inflammatory activity. ashdin.comashdin.com Studies have explored the ability of these compounds to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. mdpi.commdpi.comnih.gov

In Vitro Assays (e.g., Protein Denaturation, HRBC Membrane Stabilization)

In vitro assays are commonly used to evaluate the anti-inflammatory potential of compounds by mimicking aspects of the inflammatory response. Protein denaturation and human red blood cell (HRBC) membrane stabilization methods are two such assays utilized in the study of cinnamamide derivatives. ashdin.comashdin.comjapsonline.comresearchgate.net

The protein denaturation method assesses the ability of a compound to prevent the denaturation of proteins, a process linked to inflammation. Studies have shown that various cinnamamide derivatives exhibit good in vitro anti-inflammatory activity in this assay, with the percentage inhibition increasing with the concentration of the test compound. ashdin.comashdin.com For instance, novel cinnamamide derivatives containing substituted 2-aminothiophenes showed good anti-inflammatory activity, with compounds C8 and C9 exhibiting high inhibition percentages at 100 µg/mL. ashdin.comashdin.com

The HRBC membrane stabilization method evaluates a compound's ability to protect the erythrocyte membrane from lysis induced by heat or hypotonic solution, which is indicative of anti-inflammatory activity. Cinnamamide derivatives have also shown protective effects on HRBC membranes in this assay. ashdin.comashdin.comjapsonline.comresearchgate.net Similar to the protein denaturation assay, studies have reported good HRBC membrane stabilization activity for synthesized cinnamamide derivatives, with compounds like C8 and C9 showing significant protection percentages at tested concentrations. ashdin.comashdin.com

Beyond these assays, other in vitro studies have investigated the mechanisms of anti-inflammatory action, such as the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation and the reduction of pro-inflammatory cytokines like TNF-α and IL-1β by certain cinnamamide derivatives. mdpi.commdpi.comnih.gov

Here is a summary of in vitro anti-inflammatory activity data for selected cinnamamide derivatives:

CompoundAssayConcentrationInhibition/Protection (%)Standard DrugSource
C8Protein Denaturation100 µg/mL83.75Ibuprofen ashdin.comashdin.com
C9Protein Denaturation100 µg/mL80.83Ibuprofen ashdin.comashdin.com
C8HRBC Membrane Stabilization100 µg/mL81.35Ibuprofen ashdin.comashdin.com
C9HRBC Membrane Stabilization100 µg/mL80.43Ibuprofen ashdin.comashdin.com

Modulation of Inflammatory Pathways

Cinnamamide and its derivatives have been identified as agents capable of modulating inflammatory pathways. Studies suggest their ability to act as anti-inflammatory agents by effectively influencing these pathways. ontosight.ai This includes the inhibition of pro-inflammatory cytokines and enzymes. Research indicates that these compounds can inhibit enzymes such as COX-2 and iNOS, which are crucial mediators in inflammatory processes. Additionally, cinnamaldehyde (B126680), a related compound, has been shown to decrease the expression of pro-inflammatory cytokines including IL-1β, IL-6, IL-8, and TNF-α at low concentrations. mdpi.com The anti-inflammatory potential of cinnamamide derivatives may be related to their ability to modulate these pathways. ontosight.ai For instance, a study on resveratrol-based cinnamic ester hybrids, which are related to cinnamamide derivatives, found that a specific compound significantly suppressed NO production and inhibited the expression of iNOS and COX-2 proteins in LPS-induced cells. tandfonline.com This suggests a mechanism involving the inhibition of the NF-κB signaling pathway. tandfonline.com

Effects on Atopic Dermatitis

Cinnamamides have demonstrated effects on atopic dermatitis (AD) in experimental models. Studies evaluating the effects of specific cinnamamides, such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide (B121943) (NCT) and N-trans-coumaroyltyramine (NCPA), in a mouse model of AD showed promising results. nih.govresearchgate.netnih.govtandfonline.com Oral administration of these compounds ameliorated the increase in epidermal and dermal thickness and reduced mast cell infiltration. nih.govresearchgate.nettandfonline.com Furthermore, cinnamamides suppressed serum immunoglobulin (Ig) levels. nih.govresearchgate.netnih.govtandfonline.com

Regulation of IL-4 in CD4+ T Cells

A key finding in the study of cinnamamides' effects on atopic dermatitis is their ability to regulate Interleukin-4 (IL-4) in CD4+ T cells. IL-4 plays a crucial role in the differentiation of naive CD4+ T cells into T-helper 2 (Th2) cells, which are involved in the pathogenesis of AD, particularly in the acute phase. nih.govtandfonline.com Research showed that cinnamamides suppressed IL-4 expression. nih.govresearchgate.netnih.govtandfonline.com Specifically, both NCT and NCPA reduced IL-4 mRNA expression in CD4+ T cells in draining lymph nodes, with NCPA exhibiting higher activity. nih.govtandfonline.com This suppression of IL-4 is considered important for their anti-AD activity. nih.govnih.govtandfonline.com

Suppression of Th1/Th2 Cytokines

In addition to regulating IL-4, cinnamamides have been shown to suppress the expression of both T-helper 1 (Th1) and T-helper 2 (Th2) cytokines. nih.govresearchgate.netnih.govtandfonline.com AD involves both Th1- and Th2-mediated immunological responses, with Th2 responses dominating in the acute phase and Th1 responses in the chronic stages. nih.govtandfonline.com By inhibiting the expression of both Th1 and Th2 cytokines, cinnamamides like NCT and NCPA suggest potential therapeutic use in both acute and chronic stages of AD. nih.govresearchgate.nettandfonline.com NCPA was generally found to be more effective than NCT in suppressing these cytokines. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

Cinnamamide derivatives have exhibited therapeutic potential in animal models of both central and peripheral nervous system disorders. nih.gov Their diverse activities observed in the nervous system include neuroprotective, anticonvulsant, and antidepressant properties. ontosight.ainih.govresearchgate.net The cinnamamide scaffold has been incorporated into numerous compounds with potential in treating CNS disorders. nih.gov Some cinnamamide derivatives have shown neuroprotective effects, for instance, in models of glutamate-induced neurotoxicity. thieme-connect.comthieme-connect.com N-(coumarin-3-yl)cinnamamide (M220), a cinnamamide derivative, demonstrated neuroprotective effects in a severe malaria model, which involves neurological complications. mdpi.comnih.govscilit.com

Anticonvulsant Properties

Cinnamamide derivatives have been effectively tested for anticonvulsant activity. mdpi.comlkdkbanmerucollege.ac.inresearchgate.net The N-(3-aryl-2-propenoyl)amido moiety has been proposed as a pharmacophore determining anticonvulsant properties. mdpi.com Several studies have investigated the anticonvulsant potential of cinnamamide derivatives in animal models of seizures and epilepsy. mdpi.comresearchgate.netnih.govnih.gov For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), a cinnamamide derivative, showed anticonvulsant activity in various mouse and rat models of epilepsy and seizures. mdpi.comresearchgate.net Other N-substituted cinnamamide derivatives have also been screened for anticonvulsant activity, with structure-activity analysis suggesting that the N-atom substituent plays a role in these properties. nih.gov Compounds like (R,S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide and (R,S)-(2E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide have shown anticonvulsant potential in tests like the intravenous metrazol seizure threshold test and the corneal kindled mice model. researchgate.netnih.govnih.gov The presence of specific features like a phenyl ring, an electron-donor atom, and a hydrogen-bond acceptor/donor domain are considered beneficial for anticonvulsant activity. nih.gov

Antidepressant Effects

Research has highlighted the antidepressant-like effects of certain cinnamamide derivatives. nih.govresearchgate.netikm.org.my Studies have investigated the antidepressant activity of novel cinnamamide derivatives and their structure-activity relationships. researchgate.netnih.gov For instance, a cinnamamide derivative referred to as M2 exhibited rapid antidepressant-like effects in mice models, potentially through modulation of dopamine (B1211576) receptors. researchgate.net Another study identified compound 3f, a cinnamamide derivative, as a leading compound with antidepressant-like activity, demonstrating significant effects in the tail suspension test and forced swim test in mice, comparable to or exceeding that of fluoxetine (B1211875) at a specific concentration. researchgate.netnih.gov These findings suggest that cinnamamide derivatives hold promise as potential antidepressant agents, with ongoing research exploring the underlying mechanisms, such as interactions with the dopaminergic system. researchgate.netresearchgate.net

Analgesic Activity

Cinnamamide derivatives have shown potential analgesic properties. nih.gov Research indicates that these compounds may exert their pain-relieving effects through various mechanisms within the nervous system. Studies have explored their interactions with targets such as opioid receptors, which are well-known mediators of analgesia. nih.govresearchgate.net

Muscle Relaxant and Sedative Properties

Beyond pain relief, cinnamamide derivatives have also been reported to possess muscle relaxant and sedative properties. nih.gov These effects suggest potential applications in conditions involving muscle spasticity or anxiety, although the precise mechanisms contributing to these activities are still under investigation.

Molecular Mechanisms in CNS Disorders (e.g., GABAA Receptors, NMDA Receptors, TRP Channels, HDACs, Opioid Receptors)

Research has delved into the molecular targets of cinnamamide derivatives within the central nervous system (CNS). Studies have indicated interactions with several key receptors and enzymes. nih.gov

GABAA Receptors: Some cinnamamide derivatives have been shown to target γ-aminobutyric acid type A (GABAA) receptors. nih.gov GABAA receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation can lead to sedative and muscle relaxant effects. jnmjournal.org

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are another class of targets for cinnamamide derivatives. nih.gov NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in excitatory synaptic transmission and neuronal plasticity. jnmjournal.orgwikipedia.org Their involvement in pain processing and neurodegenerative diseases makes them relevant targets for therapeutic intervention. jnmjournal.orgresearchgate.net

TRP Channels: Transient receptor potential (TRP) cation channels are also implicated as molecular targets. nih.gov TRP channels are a diverse group of ion channels involved in sensing various stimuli, including temperature and pain. semanticscholar.org

HDACs: Histone deacetylases (HDACs) are enzymes involved in the regulation of gene expression. ontosight.aisci-hub.se Some cinnamamide derivatives have demonstrated activity as HDAC inhibitors. nih.gov This suggests a potential epigenetic mechanism underlying some of their biological effects, particularly in neurological disorders. ontosight.ai

Opioid Receptors: Interactions with opioid receptors, including mu (µ), delta (δ), and kappa (κ) opioid receptors, have been reported for cinnamamide derivatives. nih.govresearchgate.net These receptors are crucial for modulating pain signals and are targets for analgesic drugs. researchgate.net

Antioxidant Activity

Cinnamamide and its derivatives have demonstrated antioxidant properties. mdpi.comresearchgate.net This activity is significant as oxidative stress is implicated in the pathogenesis of various diseases. bioline.org.br

In Vitro Scavenging Assays (e.g., DPPH, Hydroxyl Radical, ABTS)

The antioxidant capacity of cinnamamide derivatives has been evaluated using various in vitro scavenging assays. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) assay, which measure the ability of a compound to neutralize free radicals. mdpi.comresearchgate.net Some cinnamamide derivatives have shown promising antiradical properties in these tests. mdpi.comresearchgate.net

Table 1: In Vitro Antioxidant Activity of Selected Cinnamamide Derivatives

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
Ascorbic Acid10.78 ± 0.1118.99 ± 0.03
Derivative 16f310.50 ± 0.73597.53 ± 1.3
Derivative 17d574.41 ± 1.34419.18 ± 2.72

Data derived from research on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives. mdpi.com

Induction of Cellular Glutathione (B108866) Synthesis via Nrf2 Activation

Beyond direct radical scavenging, some N-phenyl cinnamamide derivatives have been shown to protect hepatocytes against oxidative stress by inducing cellular glutathione synthesis. nih.govnih.govresearchgate.net This occurs through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.govnih.govresearchgate.net Nrf2 activation leads to increased expression of target genes, including those involved in glutathione synthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC), which is a rate-limiting enzyme in glutathione production. nih.govresearchgate.netmdpi.com

Antidiabetic Activity (α-Glucosidase Inhibition)

Cinnamamide derivatives have also been investigated for their potential antidiabetic activity, particularly their ability to inhibit α-glucosidase. researchgate.netresearchgate.netukm.my α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose, and its inhibition can help reduce postprandial blood glucose levels. nih.govsphinxsai.com Studies have shown that the conversion of cinnamic acid to its amide form can enhance α-glucosidase inhibitory activity. researchgate.net The inhibitory activity of cinnamamide derivatives can depend on their structure, with certain substituents influencing their potency. researchgate.netugm.ac.id

Table 2: α-Glucosidase Inhibitory Activity of Selected Cinnamamide Derivatives

CompoundIC₅₀ (µM)Relative Activity (vs. Acarbose)
Acarbose (B1664774)185.00 ± 9.41x
Propylcinnamamide (3c)Not specified, but most potentMore potent
Selected Cinnamamides (3a-f, 3k-m)Moderate IC₅₀ valuesModerate

Data derived from research on the synthesis and α-glucosidase inhibitory activity of cinnamamides. researchgate.netukm.my

Other Biological Activities

Anti-melanogenic Activity

Research has explored the potential of cinnamamide and its derivatives for inhibiting melanogenesis, the process of melanin (B1238610) production in the skin. This activity is of interest for applications in cosmetics and the treatment of hyperpigmentation disorders. Studies have investigated the effects of various cinnamamide derivatives on tyrosinase, a key enzyme involved in melanin synthesis. researchgate.netjst.go.jpmdpi.com

Several cinnamamide derivatives have demonstrated significant inhibitory effects on mushroom tyrosinase activity in vitro. For instance, specific cinnamamides with a 2,4-dihydroxyphenyl or 4-hydroxy-3-methoxyphenyl substituent showed notably higher inhibition rates compared to kojic acid, a known tyrosinase inhibitor. researchgate.net Cell-based experiments using B16F10 murine melanoma cells have further supported these findings, showing that certain cinnamamides effectively inhibit cellular tyrosinase activity and melanin production without causing cytotoxicity at inhibitory concentrations. researchgate.netnih.gov The inhibitory effect on melanin production appears to be primarily attributed to the compounds' ability to inhibit cellular tyrosinase. researchgate.net

Phenethyl cinnamamides found in hemp seed extract have also been studied for their anti-melanogenic properties. N-trans-caffeoyltyramine, N-trans-feruloyltyramine, and N-trans-coumaroyltyramine were assessed for their impact on alpha melanocyte stimulating hormone (α-MSH)-induced melanogenesis in B16F10 cells. nih.govacs.orgresearchgate.net N-trans-caffeoyltyramine and N-trans-feruloyltyramine inhibited melanogenesis without cytotoxicity, while N-trans-coumaroyltyramine showed inhibition but with associated cytotoxicity. nih.govacs.orgresearchgate.net N-trans-caffeoyltyramine exhibited the strongest anti-melanogenesis activity among the three, with an IC₅₀ value of 0.8 µM for inhibiting α-MSH-mediated tyrosinase activation. nih.govacs.orgresearchgate.netscienceopen.com

The structure-activity relationship of cinnamamide derivatives in inhibiting tyrosinase and melanogenesis has been a subject of investigation, suggesting that the (E)-β-phenyl-α,β-unsaturated carbonyl scaffold plays a crucial role. researchgate.net

Here is a table summarizing the anti-melanogenic activity of some phenethyl cinnamamide derivatives:

CompoundIC₅₀ for Tyrosinase Inhibition (µM)Cytotoxicity in B16F10 Cells
N-trans-caffeoyltyramine0.8No significant effect
N-trans-feruloyltyramine20.2No significant effect
N-trans-coumaroyltyramine6.3Inhibited proliferation (>50%)

Agrochemical Applications (Herbicidal, Fungicidal, Nematicidal, Insecticidal)

Cinnamamide derivatives have garnered attention in the agrochemical field due to their diverse biological activities, including potential as herbicides, fungicides, nematicides, and insecticides. ontosight.aiscite.airesearchgate.netcitedrive.comjetir.orgresearchgate.netnih.govresearchgate.net The cinnamamide scaffold serves as a basis for the development of new active and selective substances aimed at crop protection. scite.airesearchgate.netcitedrive.comnih.govresearchgate.net

Research indicates that cinnamamide derivatives exhibit activity against various plant pathogens and pests. For example, some cinnamamide derivatives have shown fungicidal activity against several plant pathogens in in vitro studies. mdpi.com Certain compounds demonstrated high inhibition ratios against R. solani. mdpi.com The combination of cinnamoyl, pyridine (B92270) ring, and 2-phenylethylamine moieties has been explored in the design of novel cinnamamide derivatives with fungicidal and nematicidal activity. mdpi.com

In terms of nematicidal activity, research has been conducted against species such as Panagrellus redivivus and Bursaphelenchus xylophilus. researchgate.net Some cinnamamides isolated from Clausena lansium seeds have shown potent to moderate nematicidal activity against Panagrellus redivivus. researchgate.net Studies have also evaluated the nematicidal activity of synthesized cinnamic amides against B. xylophilus. mdpi.com

The insecticidal potential of cinnamamide derivatives has also been investigated. scite.airesearchgate.netnih.govresearchgate.netmdpi.comnih.gov Some derivatives have displayed moderate insecticidal activity. mdpi.com

While specific detailed data tables on herbicidal, fungicidal, nematicidal, and insecticidal activities for a wide range of cinnamamide derivatives were not consistently available across the search results in a format suitable for direct extraction into a single comprehensive table, the research indicates a broad spectrum of activity within this class of compounds against various agricultural pests and pathogens. scite.airesearchgate.netcitedrive.comresearchgate.netnih.govresearchgate.net

Bird Repellent Activity

Cinnamamide has been identified and studied as a nonlethal chemical repellent for birds. jetir.orgunl.edugoogle.comunl.edursc.orgpublish.csiro.aunewzealandecology.orgresearchgate.netresearchgate.net It is a synthetic compound derived from cinnamic acid. unl.eduunl.eduresearchgate.net Cinnamamide is considered unusual among repellents for its ability to deter feeding in both birds and mammals. unl.eduunl.edu

Laboratory studies have explored the mode of action of cinnamamide, suggesting it possesses both primary (immediate) and secondary (postingestional) activity in birds. unl.eduunl.edu Birds typically exhibit an immediate response to cinnamamide, mediated by unpleasant effects related to taste, odor, or irritation of the buccal cavity. unl.eduunl.edu Research with the rock dove (Columba livia) established a dose-response curve, showing that cinnamamide significantly reduces food consumption at concentrations as low as 0.09% m/m of food. unl.edu The efficacy increases with concentration, with a substantial reduction in food consumption observed at higher concentrations. unl.edu Studies with captive Chestnut-capped Blackbirds (Agelaius ruficapillus) also demonstrated that cinnamamide-treated rice grains significantly reduced food consumption, with birds showing signs of distaste and postingestional malaise. researchgate.nettandfonline.com

Field studies have corroborated cinnamamide's effectiveness against various granivorous and omnivorous bird species. unl.edu While cinnamamide has shown promise as a bird repellent, challenges such as relatively high cost and rapid weathering when applied as a spray on crops have been noted. newzealandecology.org

The repellency of cinnamic acid derivatives to birds has been linked to the electron distribution of the molecule, and cinnamamide proved to be an effective repellent in studies establishing structure-activity relationships. rsc.org

Here is a table illustrating the effect of cinnamamide concentration on food consumption in rock doves:

Cinnamamide Concentration (% m/m of food)Reduction in Food Consumption (%)
0.09Significant reduction (P<0.01)
0.7494.2 (SE = 1.50)

Structure Activity Relationship Sar Studies of Cinnamamide Derivatives

Impact of Substituent Modifications on Biological Activity

Systematic variation of substituents on the cinnamamide (B152044) scaffold and subsequent rigorous bioactivity assays are fundamental to SAR studies. Modifications can occur on the aromatic ring, the double bond, or the amide nitrogen, each potentially altering the compound's interaction with biological targets. researchgate.net

Chain Length and Liposolubility

Lipophilicity, often influenced by the length and nature of alkyl chains or other substituents, generally correlates with improved membrane permeability and, consequently, enhanced bioactivity for cinnamamide derivatives. Studies on cinnamic acid derivatives (structurally related to cinnamamides) have shown that increasing the length of a carbonic radical chain can lead to increased antibacterial activity, suggesting improved passage through biological membranes due to augmented liposolubility. mdpi.comresearchgate.net For example, in a series of cinnamate (B1238496) compounds, antibacterial activity increased with chain length from methyl to decyl cinnamate against various bacterial strains. mdpi.com

Influence of Stereochemistry (E/Z Isomers)

The presence of a rigid double bond in cinnamamide derivatives allows for the existence of geometric isomers, specifically E and Z isomers. nih.gov These isomers can exhibit different biological activities. acs.org The stereochemistry of the double bond, whether (E) or (Z), can significantly impact the efficacy of the compound. For instance, (E)-cinnamates have been reported to be more effective than their (Z)-isomers in certain applications. researchgate.net The E/Z configuration describes the absolute stereochemistry of double bonds based on the priority of substituents. wikipedia.org

Correlations Between Structural Features and Pharmacological Profiles

SAR studies aim to establish clear correlations between specific structural features of cinnamamide derivatives and their observed pharmacological profiles. The cinnamamide scaffold itself is considered a vital structural unit for maintaining biological activities. researchgate.net Different substitutions on the aromatic ring and the side chain adjacent to the amide group are highlighted as important for various biological applications. researchgate.net For example, the presence of halogens or alkyl groups can significantly affect antimicrobial potency and selectivity. Studies have identified N-(3-aryl-2-propenoyl)amido moiety as a proposed pharmacophore determining anticonvulsant properties in cinnamamide derivatives. mdpi.com Furthermore, the structure of the amide moiety and the length of the olefin linker have been found to influence anticonvulsant activity. mdpi.com

Rational Design of Cinnamamide Analogs Based on SAR

The insights gained from SAR studies provide a basis for the rational design of novel cinnamamide analogs with tailored pharmacological properties. nih.govresearchgate.net By understanding how specific structural modifications impact activity, researchers can design compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Molecular hybridization, a strategy involving the combination of pharmacophoric subunits from known bioactive compounds, has been used in the design of new cinnamamide derivatives with potential antimycobacterial activity. researchgate.net Rational design approaches have also been applied to develop cinnamamide-based compounds as potential inhibitors for specific targets, such as EGFR, to overcome drug resistance. nih.gov The cinnamamide motif can also serve as a chemical handle in the design of molecular glue degraders, although its generalizability depends on the specific target protein. acs.orgescholarship.org

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Cinnamamide5273472
Cinnamamide, alpha,beta-dimethyl-, (E)-5367854
Cinnamamide, N-allyl-4-chloro-alpha,beta-dimethyl-, (Z)-71308162
N-(1,3-dioxoisoindolin-5-yl)cinnamamide6918539
4-methoxycinnamic acid699414
4-(dimethylamino)cinnamic acid1540638
(E)-p-Coumaroylagmatine5281981

Computational Chemistry and Molecular Modeling of Cinnamamide

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein target and estimate the strength of the interaction. Studies on cinnamamide (B152044) derivatives have utilized molecular docking to explore their potential as inhibitors for various biological targets, including P-glycoprotein, InhA protein, α-glucosidase, tyrosinase, and acetylcholinesterase (AChE). ikm.org.myjapsonline.comikm.org.myresearchgate.netnih.govnih.govresearchgate.net

Ligand-Protein Interactions and Binding Energy Analysis

Molecular docking studies have revealed specific interactions between cinnamamide derivatives and their target proteins, which contribute to their observed biological activities. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. ikm.org.myjapsonline.comresearchgate.net

For instance, in studies investigating cinnamamide derivatives as potential anticancer agents targeting P-glycoprotein, some compounds showed binding energies around -5 kcal/mol, suggesting potential inhibitory properties. ikm.org.my Compound 10, a specific cinnamamide derivative, exhibited a binding energy of approximately -5.57 kcal/mol and formed a hydrogen bond interaction with the Trp231 residue of P-glycoprotein. ikm.org.myikm.org.my

In the context of antituberculosis activity, a cinnamamide derivative (compound 1c) showed a binding energy of -4.13 kcal/mol with the InhA protein (PDB ID: 3FNG). This compound was found to bind in an extended conformation within the active site. japsonline.comresearchgate.net

Molecular docking of cinnamamide derivatives with α-glucosidase, an enzyme relevant to diabetes management, indicated that some compounds had lower free binding energies than the standard drug acarbose (B1664774), suggesting stronger binding to the enzyme. researchgate.net For example, compound 5e showed a binding energy of -4.27 kcal/mol, and compound 5a showed -3.17 kcal/mol, compared to acarbose at -2.47 kcal/mol. researchgate.net Another study reported a cinnamamide derivative (compound 3b) with a binding energy of -8.33 kcal/mol for α-glucosidase. researchgate.net

Studies on tyrosinase inhibitors, relevant for hyperpigmentation and enzymatic browning, have also employed molecular docking. nih.govresearchgate.net Certain phenethyl cinnamamides were found to establish pi-pi stacking interactions with residues like His 263 and Phe 264 and hydrogen bonds with residues such as Glu 322, Met 280, and Thr 261 in the tyrosinase binding site. researchgate.net Novel morpholine-containing cinnamamide derivatives were also docked into the mushroom tyrosinase active site, with one compound (B6) forming the most stable complex. nih.gov

Cinnamamide derivatives have also been explored as cholinesterase inhibitors. nih.gov Docking studies of active compounds in the binding site of AChE were performed to understand their inhibitory activities. nih.gov

The binding energies obtained from molecular docking simulations provide a theoretical estimate of the affinity between the ligand and the protein target. Lower (more negative) binding energy values generally indicate a more stable and favorable interaction.

Here is a table summarizing some reported binding energies of cinnamamide derivatives with various protein targets:

Protein TargetCinnamamide DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesSource
P-glycoproteinCompound 10-5.57Trp231 (Hydrogen bond) ikm.org.myikm.org.my
P-glycoproteinSome derivatives~-5- ikm.org.my
InhA protein (3FNG)Compound 1c-4.13Gly96, Met98, Phe97, Phe149, Ile202, Ile215, Glu219, Met232 japsonline.comresearchgate.net
α-glucosidase (3W37)Compound 5e-4.27- researchgate.net
α-glucosidase (3W37)Compound 5a-3.17- researchgate.net
α-glucosidaseCompound 3b-8.33His626, Asp469, Asp568 researchgate.net
APE/Ref-1 (1BIX)Compound 2-9.23 (ICM score)- mdpi.com
APE/Ref-1 (1BIX)Compound 11-16.31 (ICM score)- mdpi.com
APE/Ref-1 (1BIX)Compound 4-20.14 (ICM score)- mdpi.com
Tyrosinase (2Y9X)N-trans-caffeoyltyramine-His 263 (π−π stacking), Glu 322 (H-bond) researchgate.net
Tyrosinase (2Y9X)N-trans-feruloyltyramine-Phe 264 (π−π stacking), Met 280, Thr 261 (H-bond) researchgate.net
Tyrosinase (2Y9X)N-trans-coumaroyltyramine-His 263 (π−π stacking), Glu 322 (H-bond) researchgate.net
Mushroom TyrosinaseCompound B6-- nih.gov
PBP2a (1MWT)Compound 1a-7.33Asn464, Thr600, Tyr519 (Hydrogen bond) researchgate.net
PBP2a (1MWT)Compound 1b-6.29Asn464, Thr600, Tyr519 (Hydrogen bond) researchgate.net
SARS-CoV MProCompound 19-Gln189, Glu166 (Hydrogen bonds), His41 (arene–arene) researchgate.net
SARS-CoV MProCompound 20-Gln189, Glu166 (Hydrogen bonds), His41 (arene–arene) researchgate.net
SARS-CoV MProCompound 21-Gln189, Glu166 (Hydrogen bonds), His41 (arene–arene) researchgate.net

Note: Some sources reported docking scores using specific software (e.g., ICM score) which may not be directly comparable to binding energies in kcal/mol.

Identification of Key Residues for Binding

Molecular docking studies are crucial for identifying the specific amino acid residues in the protein's active site that are involved in interactions with cinnamamide ligands. These key residues provide insights into the molecular basis of binding and can guide the design of more potent derivatives.

For example, interactions with Trp231 were identified as important for the binding of certain cinnamamide derivatives to P-glycoprotein. ikm.org.myikm.org.my In the case of InhA protein, residues such as Gly96, Met98, Phe97, Phe149, Ile202, Ile215, Glu219, and Met232 were found to interact with a cinnamamide derivative (compound 1c), with hydrophobic and pi-stacking interactions playing a significant role. japsonline.comresearchgate.net Notably, this compound did not form hydrogen bonds with the catalytic residue Tyr158, suggesting its potency is not dependent on this specific interaction network. japsonline.comresearchgate.net

Docking studies with α-glucosidase highlighted interactions with catalytic residues like Asp469 and Asp568, as well as His626, for some active cinnamamide derivatives. researchgate.net For tyrosinase inhibition, residues such as His 263, Phe 264, Glu 322, Met 280, and Thr 261 have been identified as key interaction sites for phenethyl cinnamamides. researchgate.net Studies on mushroom tyrosinase also emphasized the importance of residues like His A259 and His A263 for ligand binding. mdpi.com

In studies of cinnamamide derivatives as antibacterial agents targeting PBP2a, hydrogen bond interactions with residues Asn464, Thr600, and Tyr519 were observed. researchgate.net For SARS-CoV MPro inhibition by cinnamamide analogs, key interactions included hydrogen bonds with Gln189 and Glu166, and arene-arene interaction with His41. researchgate.net

Understanding these specific residue interactions is vital for structure-activity relationship (SAR) studies and the rational design of cinnamamide-based compounds with improved binding affinity and specificity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic insights into the stability of the ligand-protein complex, conformational changes, and the persistence of interactions observed in static docking studies. researchgate.net

MD simulations have been employed to evaluate the stability of complexes formed between cinnamamide derivatives and target proteins. For instance, MD simulations were performed for the complex of a cinnamamide derivative (compound 10) with P-glycoprotein, and its binding energy was compared to that of a standard ligand (ZQU) using the MM-PBSA method. ikm.org.myikm.org.myunhas.ac.id The simulations showed that the binding energy of compound 10 was quite similar to that of the standard ligand, indicating its potential as a P-glycoprotein inhibitor. ikm.org.myikm.org.my

MD simulations were also used to assess the stability of interactions between cinnamamide-chalcone derivatives and CDK2. researchgate.net These simulations helped validate the stability of the complex formation and confirmed that the ligands remained within the active site for a significant portion of the simulation time. researchgate.net

In the study of N-[2-(3-indolyl)ethyl]-cinnamamide as a corrosion inhibitor, MD simulations confirmed its better inhibitive performance compared to tryptamine, attributed to higher interaction energy. researchgate.net

MD simulations provide a more realistic representation of the ligand-protein interaction in a dynamic environment, complementing the information obtained from molecular docking by assessing the stability and longevity of the predicted binding poses and interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Evaluation

ADMET prediction is a crucial step in the early stages of drug discovery to evaluate the pharmacokinetic and toxicity profiles of potential drug candidates using computational methods. ikm.org.myresearchgate.netunhas.ac.idmdpi.com In silico ADMET analysis helps filter out compounds likely to fail in later stages due to poor absorption, unfavorable distribution, rapid metabolism, inefficient excretion, or unacceptable toxicity. researchgate.net

Studies on cinnamamide derivatives have included ADMET predictions to assess their drug-likeness and potential for further development. For example, in the study of cinnamamide derivatives as anticancer agents, ADMET properties were calculated for selected compounds that showed promising binding energies in docking studies. ikm.org.myunhas.ac.id The results indicated that some of these compounds satisfied minimum standard parameters for drug-likeness properties and showed high gastrointestinal absorption. ikm.org.myunhas.ac.id However, one compound (compound 10) showed predicted toxicity in AMES parameters but was not predicted to be toxic to the liver and skin. ikm.org.myunhas.ac.id

Another study evaluating novel morpholine-containing cinnamamide derivatives as tyrosinase inhibitors included in silico ADME prediction, which suggested that one compound (B6) might show better skin penetration than kojic acid. nih.gov

For cinnamamide derivatives investigated as cholinesterase inhibitors, ADME profiles were predicted and showed satisfactory pharmacokinetic properties for the most active compounds. nih.gov

ADMET predictions are typically based on molecular descriptors and can utilize various quantitative structure-property relationship (QSPR) modeling approaches. researchgate.netmdpi.com These predictions help prioritize compounds with favorable profiles for further experimental validation.

Quantum Chemistry Calculations

Quantum chemistry calculations provide a theoretical framework to study the electronic structure and properties of molecules. These calculations can offer insights into molecular reactivity, stability, and interactions at a fundamental level. researchgate.netnih.govniscpr.res.in

While the search results did not provide specific examples of quantum chemistry calculations performed directly on the core cinnamamide molecule in the context of biological interactions, studies on related cinnamic acid derivatives highlight the types of information that can be obtained. For instance, quantum chemical calculations using methods like DFT have been applied to study the electronic and optical properties of cinnamic acid, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies (HOMO-LUMO analysis). nih.gov These calculations can also provide information on charge distribution and molecular electrostatic potential, which are relevant for understanding how a molecule might interact with other molecules, including proteins. nih.govrsc.org

Quantum chemistry calculations can provide a theoretical estimate of the reactivities of compounds. researchgate.net For example, in the study of N-[2-(3-indolyl)ethyl]-cinnamamide as a corrosion inhibitor, quantum chemistry calculations were used to estimate the reactivities and correlate them with inhibition efficiency. researchgate.net

Applying these methods to cinnamamide can provide a deeper understanding of its intrinsic electronic properties and how they influence its interactions with biological targets, complementing the insights gained from molecular docking and dynamics simulations.

In Silico Approach for Mechanism of Action Elucidation

In silico approaches, including molecular docking and dynamics simulations, play a significant role in elucidating the potential mechanisms of action of cinnamamide derivatives by identifying their molecular targets and characterizing the nature of their interactions. mdpi.comdntb.gov.uanih.govresearchgate.net

For example, in silico studies were conducted to understand the interaction mechanism between cinnamamide derivatives and P-glycoprotein as part of their anticancer activity investigation. ikm.org.myikm.org.myunhas.ac.id Molecular docking revealed specific binding sites and interactions, suggesting how these compounds might inhibit the efflux pump. ikm.org.myikm.org.my

For antimicrobial cinnamamide derivatives, in silico studies, including molecular docking, suggested potential molecular targets in Candida albicans (caHOS2 and caRPD3) and Staphylococcus aureus (saFABH), providing insights into their antifungal and antibacterial mechanisms. mdpi.comnih.govresearchgate.net These studies indicated that some compounds might act by interacting with ergosterol (B1671047) in the fungal membrane and with the cell wall. mdpi.comnih.govresearchgate.net

In the study of cinnamamide derivatives as α-glucosidase inhibitors, molecular docking was used to elucidate their mechanism of action by identifying interactions with key residues in the enzyme's active site. researchgate.netresearchgate.netresearchgate.net

Applications of Cinnamamide in Materials Science

Light-Induced Shape Memory Polymers (SMP)

Light-induced shape memory polymers (LSMPs) are a class of smart materials that can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon exposure to light of a specific wavelength. mdpi.comnih.gov Cinnamamide (B152044) plays a crucial role in the functionality of certain LSMPs by providing the necessary photoresponsive units within the polymer structure. mdpi.comresearchgate.netresearchgate.net

Cinnamamide Moieties as Photoresponsive Molecular Switches

Within LSMPs, cinnamamide groups function as photoresponsive molecular switches. researchgate.netresearchgate.net These moieties are capable of undergoing efficient photoreversible cycloaddition reactions when exposed to alternating wavelengths of ultraviolet (UV) light. researchgate.netacs.orgresearchgate.net This reversible reaction allows for the creation and cleavage of cross-links within the polymer network, which is fundamental to the shape memory effect. researchgate.netresearchgate.netacs.orgresearchgate.net

Reversible [2+2] Cycloaddition Cross-linking

The light-induced shape memory effect in polymers containing cinnamamide groups is primarily attributed to reversible [2+2] cycloaddition reactions. researchgate.netacs.orgresearchgate.netnih.govcapes.gov.brunistra.fr When irradiated with UV light at a specific wavelength (e.g., 302 nm), the cinnamamide groups undergo dimerization, forming cyclobutane (B1203170) rings and creating cross-links between polymer chains. acs.orgunistra.fr This increase in cross-link density fixes the temporary shape of the polymer. acs.orgunistra.fr Subsequent irradiation with UV light at a different wavelength (e.g., 254 nm) can cleave these cyclobutane rings, breaking the cross-links and allowing the polymer to recover its original shape. acs.orgresearchgate.netunistra.fr This reversible cross-linking mechanism, mediated by the [2+2] cycloaddition of cinnamamide moieties, is key to the light-induced shape memory behavior. researchgate.netacs.orgresearchgate.netnih.govcapes.gov.brunistra.fr

Polyesterurethane Copolymers with Pendant Cinnamamide Groups

Polyesterurethane copolymers incorporating pendant cinnamamide groups have been synthesized and investigated for their light-induced shape memory properties. researchgate.netnih.govcapes.gov.brresearchgate.netacs.org In these copolymers, monomers containing cinnamamide moieties, such as N,N-bis(2-hydroxyethyl) cinnamamide (BHECA), are used as raw materials during the polymerization process. researchgate.netnih.govcapes.gov.brresearchgate.netacs.org The cinnamamide groups are attached as side chains (pendant groups) to the polymer backbone. researchgate.netresearchgate.net These pendant groups enable the polymer to exhibit light-induced shape memory effects through the reversible [2+2] cycloaddition discussed earlier. researchgate.netnih.govcapes.gov.br

Research on these materials has shown that the mechanical and shape memory properties can be tuned by varying the composition of the copolymer, such as the content of the cinnamamide-containing monomer and other segments like poly(l,l-lactide) (PLLA) and poly(ε-caprolactone) (PCL) diols. researchgate.netnih.govcapes.gov.bracs.org For instance, studies have demonstrated that the strain fixity can increase with a higher content of BHECA, while strain recovery can be influenced by the PLLA content. researchgate.netnih.govcapes.gov.br

Data from research on multiblock polyesterurethanes with pendant cinnamamide groups illustrates the relationship between monomer content and shape memory properties:

ComponentContent (wt%)Strain Fixity (Rf)Strain Recovery (Rr)
BHECA2050%>95% (with 50 wt% PLLA) researchgate.netnih.govcapes.gov.br

This demonstrates how the incorporation and content of cinnamamide-containing monomers contribute to the functional properties of these light-responsive polyesterurethane copolymers. researchgate.netnih.govcapes.gov.br

Future Research Directions and Translational Potential

Further Elucidation of Mechanism of Action

While studies on cinnamamide (B152044) derivatives have explored various mechanisms, including targeting inflammatory pathways and enzyme inhibition, the precise molecular mechanism of action for the core cinnamamide compound (PubChem CID 5273472) requires further comprehensive investigation. Future research should aim to identify specific protein targets, cellular pathways, and molecular interactions that mediate any observed biological effects of cinnamamide. Techniques such as affinity chromatography, reporter assays, and advanced spectroscopic methods could be employed to pinpoint direct binding partners and downstream signaling cascades. Understanding the subtle differences in the mechanism of action between cinnamamide and its diverse derivatives will be crucial for designing future therapeutic strategies and predicting potential off-target effects.

Pharmacokinetics and Pharmacodynamics Studies

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiling of cinnamamide is essential to understand its fate in biological systems and the relationship between its concentration and effect. While some studies have evaluated the PK/PD of cinnamamide derivatives, dedicated research on the core compound is needed. Future studies should focus on determining its absorption, distribution, metabolism, and excretion (ADME) profile in various in vivo models. nih.gov Investigations into its bioavailability, half-life, and the nature of its metabolites are critical. Pharmacodynamic studies should aim to quantify the biological responses elicited by cinnamamide and establish dose-response relationships, providing crucial data for assessing its therapeutic potential and guiding future preclinical and clinical development.

Comprehensive Toxicology Profiles

Although some information on the toxicity of cinnamamide and its derivatives exists, including indications of it being harmful if swallowed, a comprehensive toxicological assessment of the core cinnamamide compound is a necessary future research direction. This should encompass acute, subchronic, and chronic toxicity studies in relevant animal models to determine safe exposure levels and identify potential organ-specific toxicities. Further in vitro studies, including genotoxicity and mutagenicity assays, are also warranted to build a complete safety profile. Rigorous toxicological evaluation will be fundamental for any potential progression of cinnamamide towards clinical applications, ensuring its safety for human use.

Development of Targeted Drug Delivery Systems

To enhance the potential therapeutic efficacy and minimize off-target effects of cinnamamide, the development of targeted drug delivery systems represents a promising avenue for future research. This could involve encapsulating cinnamamide in nanoparticles, liposomes, or other nanocarriers functionalized with targeting ligands that can selectively deliver the compound to specific cells or tissues. Research should focus on optimizing the loading efficiency, stability, and targeted release of cinnamamide from these delivery systems. Exploring different targeting strategies, such as passive accumulation in tumors or active targeting via receptor-ligand interactions, could improve the therapeutic index of cinnamamide.

Exploration of Novel Therapeutic Targets

Based on the diverse biological activities observed for cinnamamide derivatives, future research on the core cinnamamide compound should involve the exploration of novel therapeutic targets. The cinnamamide scaffold has been associated with activities such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. nih.gov Future studies could employ high-throughput screening assays and phenotypic screening to identify previously unrecognized biological activities and the corresponding molecular targets of cinnamamide. Investigating its potential in emerging therapeutic areas or against drug-resistant pathogens could uncover new applications for this compound.

Green Chemistry Approaches in Cinnamamide Synthesis

The synthesis of cinnamamide and its derivatives has been explored through various methods, including those incorporating green chemistry principles. Future research should continue to focus on developing and optimizing environmentally sustainable and efficient synthetic routes for cinnamamide. This includes exploring the use of biocatalysis, continuous flow chemistry, and benign solvents to reduce waste generation and energy consumption. Developing greener synthesis methods is not only important for environmental reasons but can also lead to more cost-effective and scalable production of cinnamamide for research and potential future applications.

Clinical Translation and Drug Development

While some cinnamamide derivatives have reached the market, the clinical translation of the core cinnamamide compound itself would require a thorough and stepwise drug development process. Following comprehensive preclinical studies demonstrating efficacy and safety, future steps would involve filing for investigational new drug (IND) status and conducting clinical trials in humans. This would progress through Phase 1 trials to assess safety and dosage, Phase 2 trials to evaluate efficacy in specific conditions, and Phase 3 trials to confirm effectiveness and monitor adverse reactions in larger populations. Successful clinical translation would ultimately depend on demonstrating a favorable risk-benefit profile and meeting regulatory requirements for approval. The path to drug development is challenging, with a high rate of attrition, emphasizing the need for robust preclinical data and well-designed clinical studies.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing cinnamamide derivatives and characterizing their purity?

  • Methodological Answer : Synthesis typically involves coupling cinnamic acid derivatives with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt). Purification is achieved through recrystallization or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For example, in a study of cinnamamide-HSA interactions, derivatives were synthesized using microwave-assisted methods to enhance yield . Experimental protocols must adhere to IUPAC guidelines for compound naming and reproducibility .

Q. How should researchers conduct a systematic literature review to identify gaps in cinnamamide’s biochemical interactions?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as "cinnamamide AND protein binding" or "cinnamamide pharmacokinetics." Filter results by publication date (e.g., last 10 years) and study type (e.g., in vitro, molecular docking). Prioritize primary sources and cross-reference citations to map trends. For instance, highlights a gap in understanding the role of substituent groups on HSA binding affinity, which could guide hypothesis development .

Q. Which spectroscopic techniques are optimal for studying cinnamamide-protein interactions?

  • Methodological Answer : Fluorescence quenching assays are standard for determining binding constants (e.g., Stern-Volmer analysis). Circular dichroism (CD) spectroscopy detects conformational changes in proteins upon ligand binding. UV-Vis spectroscopy quantifies complex formation via absorbance shifts. For example, utilized fluorescence spectroscopy to calculate binding constants (K~a~ ≈ 10⁴ M⁻¹) between cinnamamide derivatives and HSA . Ensure instrument calibration and control experiments (e.g., buffer-only baselines) to minimize artifacts .

Advanced Research Questions

Q. How can researchers design experiments to investigate thermodynamic parameters (ΔG, ΔH, ΔS) of cinnamamide binding to proteins?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) directly. Combine with van’t Hoff analysis of temperature-dependent binding constants (K~a~) to calculate entropy (ΔS) and Gibbs free energy (ΔG). For example, applied molecular docking to correlate thermodynamic data with binding site hydrophobicity . Statistical validation (e.g., triplicate measurements) and error analysis (standard deviation <5%) are critical .

Q. What strategies resolve contradictions in reported bioactivity data among cinnamamide analogs?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies, such as assay conditions (pH, temperature) or cell line specificity. Reproduce conflicting studies under standardized protocols. For instance, variations in IC~50~ values may arise from differences in solvent polarity or protein concentration. Apply statistical tests (e.g., ANOVA) to assess significance (p <0.05) and control for confounding factors . ’s framework for analyzing contradictions in complex systems can guide root-cause identification .

Q. Which computational strategies effectively predict cinnamamide’s interactions with novel biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model binding kinetics, while density functional theory (DFT) calculates electronic properties of cinnamamide derivatives. Use AutoDock Vina for docking studies to predict binding poses and affinity scores (e.g., ΔG~predicted~ vs. ΔG~experimental~). validated docking results with experimental data, achieving RMSD values <2.0 Å . Cross-validate predictions using multiple software suites (e.g., Schrödinger, MOE) to reduce algorithmic bias .

Methodological Notes

  • Data Presentation : Tabulate raw data (e.g., binding constants, spectral peaks) in appendices, with processed data (means ± SD) in the main text .
  • Ethical Compliance : For human/non-human studies, follow institutional guidelines for participant selection and data anonymization (e.g., ’s recruitment criteria) .
  • Replication : Archive experimental protocols (e.g., synthesis steps, assay conditions) in public repositories like Protocols.io to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.